molecular formula C17H14FN3O B6347861 4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354923-98-0

4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347861
CAS No.: 1354923-98-0
M. Wt: 295.31 g/mol
InChI Key: NTIFNRKTYNFPMP-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group at the 4-position and a methoxyphenyl group at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. This involves the reaction of the pyrimidine ring with appropriate fluorophenyl and methoxyphenyl halides in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives such as:

    4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

    4-(3-Fluorophenyl)-6-(2-hydroxyphenyl)pyrimidin-2-amine: Similar structure but with a hydroxy group instead of a methoxy group, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, with the CAS number 1354923-98-0, is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in oncology and metabolic diseases.

  • Molecular Formula : C17H14FN3O
  • Molecular Weight : 295.31 g/mol
  • Structure : The compound features a fluorophenyl group at the 4-position and a methoxyphenyl group at the 6-position of the pyrimidine ring, which are critical for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to diabetes and cancer treatment.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeIC50 Value (µM)Mechanism
Breast10.5Apoptosis induction
Colon15.0Cell cycle arrest
Lung12.3Inhibition of angiogenesis

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The compound has also been investigated for its potential as a DPP-4 inhibitor, which is significant in the management of type 2 diabetes mellitus (T2DM). DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones that stimulate insulin secretion.

Key Findings:

  • Inhibition Activity : Studies have demonstrated that similar pyrimidine derivatives can effectively inhibit DPP-4 activity, thereby enhancing insulin secretion and lowering blood glucose levels.
  • Therapeutic Implications : DPP-4 inhibitors are known to improve glycemic control and may have additional cardiovascular benefits.

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on various cancer cell lines revealed that treatment with pyrimidine derivatives led to a dose-dependent decrease in cell viability, suggesting potential for development as a chemotherapeutic agent.
  • Clinical Trials for Diabetes Management : Preliminary clinical trials examining the efficacy of DPP-4 inhibitors derived from similar structures have shown promising results in improving glycemic control among patients with T2DM.

Properties

IUPAC Name

4-(3-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-22-16-8-3-2-7-13(16)15-10-14(20-17(19)21-15)11-5-4-6-12(18)9-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIFNRKTYNFPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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